An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Phenylethanimidamide hydrochloride (CAS No. 2498-46-6), a molecule of interest in medicinal chemistry and drug development. This document delves into its fundamental chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential pharmacological relevance based on the activities of structurally related compounds.
Introduction and Chemical Identity
2-Phenylethanimidamide hydrochloride, also known by its synonyms Benzeneethanimidamide hydrochloride and 2-Phenylacetimidamide hydrochloride, is a hydrochloride salt of an imidamide functional group attached to a phenylethyl backbone. The presence of the imidamide group, a nitrogen analog of a carboxylic acid, imparts unique chemical characteristics and potential for biological activity. Its hydrochloride salt form generally enhances stability and solubility in aqueous media, which is advantageous for experimental and pharmaceutical applications.[1][2]
The core structure, consisting of a phenyl group and an ethanimidamide moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] The imidamide functional group is a known pharmacophore in various bioactive compounds, suggesting that 2-Phenylethanimidamide hydrochloride could be a valuable scaffold for drug discovery programs.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. 2-Phenylethanimidamide hydrochloride is typically a white to off-white crystalline solid.[1][2] Its solubility in water and various organic solvents makes it amenable to a range of reaction conditions and formulation strategies.[1][2]
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 2498-46-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₁ClN₂ | [1][2][3][4][5] |
| Molecular Weight | 170.64 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Boiling Point | 279.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in water and various organic solvents | [1][2] |
Synthesis and Reactivity
The synthesis of 2-Phenylethanimidamide hydrochloride is most classically achieved through the Pinner reaction, a well-established method for converting nitriles into imidates, which are then readily transformed into amidines.[6] This two-step process offers a reliable route to the target compound from commercially available starting materials.
Synthetic Pathway Overview
The synthesis commences with the reaction of 2-phenylacetonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride gas. This acid-catalyzed addition forms the corresponding ethyl 2-phenylethanimidate hydrochloride, also known as a Pinner salt. The subsequent step involves the ammonolysis of this intermediate, where treatment with ammonia displaces the ethoxy group to yield the final product, 2-Phenylethanimidamide hydrochloride.
Caption: Synthetic pathway for 2-Phenylethanimidamide hydrochloride.
Detailed Experimental Protocol: Synthesis via Pinner Reaction
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 2-Phenylethanimidamide hydrochloride.
Materials:
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2-Phenylacetonitrile
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Anhydrous Ethanol
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Anhydrous Diethyl Ether
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Hydrogen Chloride (gas)
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Ammonia (gas or solution in ethanol)
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Round-bottom flask
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Gas dispersion tube
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Magnetic stirrer and stir bar
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Ice bath
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Drying tube (e.g., with calcium chloride)
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
Step 1: Formation of Ethyl 2-phenylethanimidate Hydrochloride (Pinner Salt)
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-phenylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol.
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Cool the solution in an ice bath to 0 °C.
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Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10 °C.
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Continue the addition of HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.
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Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) for several hours or overnight to ensure complete precipitation.
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Collect the crystalline ethyl 2-phenylethanimidate hydrochloride by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to 2-Phenylethanimidamide Hydrochloride
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Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.
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Cool the suspension in an ice bath.
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Slowly add a solution of ammonia in ethanol or bubble anhydrous ammonia gas through the stirred suspension.
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Continue the addition of ammonia until the reaction is complete, which can be monitored by the disappearance of the starting imidate salt (e.g., by thin-layer chromatography).
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Upon completion, the product, 2-Phenylethanimidamide hydrochloride, will precipitate from the solution.
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Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Self-Validation: The purity of the intermediate and final product should be assessed at each stage using appropriate analytical techniques such as melting point determination and spectroscopic analysis (NMR, IR). The formation of the desired product can be confirmed by the characteristic shifts in the NMR spectrum and the appearance of N-H stretching and C=N stretching bands in the IR spectrum.
Reactivity and Stability
2-Phenylethanimidamide hydrochloride, as a salt, is generally more stable than its free base form. The imidamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding amide or carboxylic acid. Therefore, it should be stored in a cool, dry place, protected from moisture. The reactivity of the imidamide group also allows for further chemical modifications, making it a useful intermediate in the synthesis of other nitrogen-containing heterocyclic compounds.
Potential Applications in Drug Development
While specific biological activity data for 2-Phenylethanimidamide hydrochloride is not extensively reported in publicly available literature, the broader class of amidine-containing compounds has shown significant promise in medicinal chemistry.
Rationale for Pharmacological Interest
The amidine moiety is a key structural feature in a variety of pharmacologically active compounds. It is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and electrostatic interactions. Compounds containing the amidine group have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and antiparasitic agents. They are also known to act as enzyme inhibitors, for example, of proteases and kinases.
Caption: Potential areas of pharmacological interest for 2-Phenylethanimidamide hydrochloride.
Future Directions for Research
Given the structural features of 2-Phenylethanimidamide hydrochloride, future research could focus on screening this compound and its derivatives for various biological activities. Key areas of investigation could include:
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Antimicrobial Assays: Evaluating its efficacy against a panel of bacterial and fungal strains.
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Enzyme Inhibition Assays: Screening against relevant enzyme targets, such as proteases, kinases, or other enzymes implicated in disease pathways.
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Receptor Binding Studies: Investigating its potential to modulate the activity of G-protein coupled receptors (GPCRs) or ion channels.
The synthesis of a library of derivatives by modifying the phenyl ring or the imidamide group could also be a fruitful avenue for establishing structure-activity relationships (SAR) and optimizing for potency and selectivity.
Conclusion
2-Phenylethanimidamide hydrochloride is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a rationale for its further investigation in the field of drug discovery. As a versatile building block and a potential pharmacophore, 2-Phenylethanimidamide hydrochloride warrants further exploration by researchers and scientists in their quest for novel therapeutic agents.
References
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Chemsrc. (2024, January 15). 2-Phenylethanimidamide hydrochloride (1:1). Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylacetamide. Coll. Vol. 3, p.715 (1955); Vol. 28, p.90 (1948). Retrieved from [Link]
